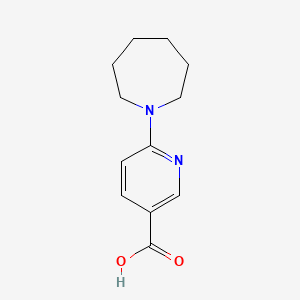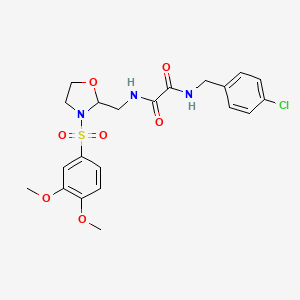
N1-(4-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions with specific reagents under controlled conditions. The synthesis pathway can vary based on the starting materials and the desired yield.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction (e.g., substitution, addition, elimination) and the conditions under which it occurs are usually studied.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and stability. The compound’s reactivity and behavior under various conditions are also analyzed.Aplicaciones Científicas De Investigación
Oxazolidinone Derivatives in Chemical Synthesis
Oxazolidin-2-ones are utilized as protective groups for 1,2-amino alcohols and employed as chiral auxiliaries due to their capability to influence the stereochemistry of chemical reactions. These compounds have been explored for their interactions through weak C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions, which play a crucial role in the crystal structures of oxazolidine derivatives. Such properties make them valuable in studying molecular interactions and designing compounds with desired physical and chemical characteristics (Nogueira et al., 2015).
Applications in Synthesis of Sulfamides
A safer and more convenient synthetic methodology for the large-scale preparation of sulfamides using N-substituted oxazolidin-2-one derivatives has been reported. This method presents an alternative to traditional approaches involving strong electrophilic and hazardous reagents, highlighting the significance of oxazolidinones in developing safer chemical processes (Borghese et al., 2006).
Biological Activity Studies
Research on 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties has shown these compounds to possess antimicrobial activities. Specifically, certain derivatives exhibited better activity than chloramphenicol against Gram-positive bacteria like Staphylococcus aureus, indicating the potential of oxazolidinone derivatives in developing new antimicrobial agents (Karaman et al., 2018).
Anticancer Activity
Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety, part of the oxazolidinone family, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated promising results against several cancer cell lines, with certain derivatives identified as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, a key target in cancer therapy (Ghorab et al., 2016).
Safety And Hazards
The compound’s toxicity and potential hazards are evaluated. This can involve studying its LD50, potential for causing irritation or allergy, and environmental impact.
Direcciones Futuras
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its behavior.
Propiedades
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O7S/c1-30-17-8-7-16(11-18(17)31-2)33(28,29)25-9-10-32-19(25)13-24-21(27)20(26)23-12-14-3-5-15(22)6-4-14/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISVDWCTHPWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

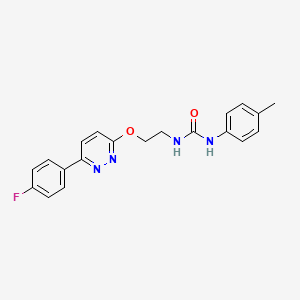
![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)

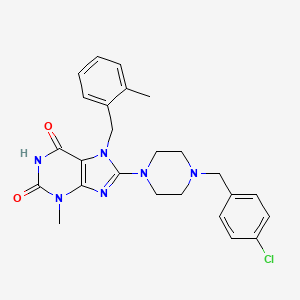
![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)
![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)
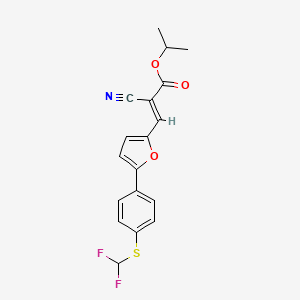
![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2385765.png)
![N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2385767.png)
